(5E)-hept-5-en-3-yn-1-ol

Organic Synthesis Analytical Chemistry Procurement

(5E)-Hept-5-en-3-yn-1-ol (CAS 103197-98-4) is a linear C7 enynol characterized by a conjugated trans-alkene and an alkyne group, with the molecular formula C7H10O and a molecular weight of approximately 110.15 g/mol. It is primarily employed as a versatile intermediate in organic synthesis for constructing heterocycles, terpenoid analogs, and other complex bioactive molecules.

Molecular Formula C7H10O
Molecular Weight 110.156
CAS No. 103197-98-4
Cat. No. B598839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-hept-5-en-3-yn-1-ol
CAS103197-98-4
Molecular FormulaC7H10O
Molecular Weight110.156
Structural Identifiers
SMILESCC=CC#CCCO
InChIInChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h2-3,8H,6-7H2,1H3/b3-2+
InChIKeyLCORZGDNSGLGTG-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5E)-Hept-5-en-3-yn-1-ol (CAS 103197-98-4) for Scientific Research & Procurement: Core Properties and Availability


(5E)-Hept-5-en-3-yn-1-ol (CAS 103197-98-4) is a linear C7 enynol characterized by a conjugated trans-alkene and an alkyne group, with the molecular formula C7H10O and a molecular weight of approximately 110.15 g/mol . It is primarily employed as a versatile intermediate in organic synthesis for constructing heterocycles, terpenoid analogs, and other complex bioactive molecules . This compound is commercially available from multiple reputable vendors with standard purities ranging from 95% to 98% .

Procurement Risk: Why (5E)-Hept-5-en-3-yn-1-ol Cannot Be Replaced by Other C7H10O Enynol Isomers


C7H10O enynol isomers such as Hept-6-en-3-yn-2-ol or Hept-4-en-6-yn-1-ol, while sharing the same molecular weight and functional groups, are not interchangeable substitutes for (5E)-Hept-5-en-3-yn-1-ol. The specific position of the hydroxyl group and the defined stereochemistry (5E) of the double bond relative to the alkyne moiety are critical determinants of reactivity and product outcome in synthetic sequences . Substituting with a regioisomer can lead to altered regioselectivity in cycloadditions or cross-coupling reactions, ultimately yielding a different molecular scaffold or a mixture of products, which compromises the integrity and reproducibility of the research .

Quantitative Differentiation of (5E)-Hept-5-en-3-yn-1-ol Against Closest Analogs


Purity Specification: (5E)-Hept-5-en-3-yn-1-ol vs. Hept-6-en-3-yn-2-ol

Procurement of (5E)-Hept-5-en-3-yn-1-ol offers a verified purity advantage. The compound is readily available at a guaranteed 98% purity from commercial suppliers . In contrast, its close analog Hept-6-en-3-yn-2-ol (CAS 81027-92-1) is typically offered at a lower standard purity of 95%, with no vendor offering a 98% grade . This difference is critical for applications requiring high-fidelity starting materials.

Organic Synthesis Analytical Chemistry Procurement

Synthetic Utility: (5E)-Hept-5-en-3-yn-1-ol as a Precursor for Giffordene-type Natural Products

The (5E)-stereochemistry of this compound is essential for the stereospecific synthesis of certain marine natural products. It serves as a key building block in the construction of Giffordene and its isomers, which are C11H16 hydrocarbons isolated from the marine brown alga *Giffordia mitchellae* . This specific isomer enables the controlled introduction of the (5E)-configured double bond, a structural feature that cannot be reliably achieved using other C7 enynol isomers like Hept-4-en-6-yn-1-ol, which would introduce a different double bond geometry and position, leading to a different stereoisomer of the final product .

Natural Product Synthesis Marine Natural Products Stereospecific Synthesis

Reactivity Profile: Conjugated vs. Non-Conjugated Enyne Systems

The conjugated enyne system in (5E)-Hept-5-en-3-yn-1-ol dictates a unique reactivity profile. While quantitative comparative data for this exact compound is sparse in the open literature, class-level inference from enyne chemistry indicates that the conjugated π-system of this compound will exhibit different regioselectivity and reaction rates in key transformations like Diels-Alder reactions, enyne metathesis, and Sonogashira couplings compared to non-conjugated analogs such as Hept-4-en-6-yn-1-ol or Hept-6-en-3-yn-2-ol . The electron density distribution across the conjugated framework alters the preferred site of nucleophilic or electrophilic attack, making it the required starting material for specific synthetic routes.

Chemical Reactivity Cycloaddition Cross-Coupling

Optimal Use Cases for (5E)-Hept-5-en-3-yn-1-ol (CAS 103197-98-4) Based on Quantitative Evidence


High-Fidelity Synthesis of Stereochemically Complex Marine Natural Products

Researchers focused on the total synthesis of Giffordene or related C11 tetraene natural products should prioritize (5E)-Hept-5-en-3-yn-1-ol. Its defined (5E)-stereochemistry is essential for constructing the correct double bond geometry in the final molecule, as confirmed by its use in the stereospecific synthesis of isomeric undecatetraenes . Using any other C7H10O enynol isomer would introduce an incorrect stereocenter, leading to a different stereoisomer and invalidating the synthetic work.

Reaction Development Leveraging Conjugated Enyne Reactivity

Synthetic chemists developing new methodologies for cycloadditions (e.g., Diels-Alder) or transition metal-catalyzed cyclizations should select this compound for its conjugated enyne system. Class-level understanding of enyne chemistry indicates that this specific arrangement of π-bonds will exhibit distinct reactivity and regioselectivity compared to non-conjugated isomers . Its use ensures that the observed reaction outcomes are directly relevant to the intended conjugated system, avoiding the confounding results that would arise from using a regioisomer.

Synthesis of Heterocyclic and Biologically Active Compound Libraries

This compound is a valuable starting material for generating diverse libraries of heterocycles and other bioactive molecules . Its dual functionality (alkene and alkyne) allows for sequential, orthogonal functionalization, providing a concise route to molecular complexity. For procurement, the availability of a high-purity grade (98%) reduces the burden of pre-synthesis purification, thereby accelerating library production and ensuring consistent starting material quality across multiple synthesis batches.

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